Cas no 1256479-13-6 (4-Allyl-1-fluoro-2-methoxybenzene)

4-Allyl-1-fluoro-2-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 4-Allyl-1-fluoro-2-methoxybenzene
- 1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene
- 1-fluoro-2-methoxy-4-prop-2-enylbenzene
-
- MDL: MFCD11553766
- インチ: 1S/C10H11FO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7H,1,4H2,2H3
- InChIKey: XKPQVWCTFBQYBK-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1OC)CC=C
計算された属性
- せいみつぶんしりょう: 166.079393132g/mol
- どういたいしつりょう: 166.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-Allyl-1-fluoro-2-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698425-0.1g |
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |
1256479-13-6 | 0.1g |
$715.0 | 2023-03-10 | ||
Enamine | EN300-698425-10.0g |
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |
1256479-13-6 | 10.0g |
$3500.0 | 2023-03-10 | ||
Enamine | EN300-698425-2.5g |
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |
1256479-13-6 | 2.5g |
$1594.0 | 2023-03-10 | ||
Enamine | EN300-698425-5.0g |
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |
1256479-13-6 | 5.0g |
$2360.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072198-1g |
4-Allyl-1-fluoro-2-methoxybenzene |
1256479-13-6 | 95% | 1g |
¥4011.0 | 2023-04-04 | |
abcr | AB427631-5 g |
4-Allyl-1-fluoro-2-methoxybenzene; . |
1256479-13-6 | 5g |
€1603.00 | 2023-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373278-500mg |
4-Allyl-1-fluoro-2-methoxybenzene |
1256479-13-6 | 95% | 500mg |
¥19675.00 | 2024-08-09 | |
Enamine | EN300-698425-0.25g |
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |
1256479-13-6 | 0.25g |
$748.0 | 2023-03-10 | ||
Fluorochem | 401330-5g |
4-Allyl-1-fluoro-2-methoxybenzene |
1256479-13-6 | 97.0% | 5g |
£1,615.00 | 2023-04-21 | |
Enamine | EN300-698425-1.0g |
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |
1256479-13-6 | 1g |
$0.0 | 2023-06-07 |
4-Allyl-1-fluoro-2-methoxybenzene 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
4-Allyl-1-fluoro-2-methoxybenzeneに関する追加情報
Recent Advances in the Study of 4-Allyl-1-fluoro-2-methoxybenzene (CAS: 1256479-13-6) in Chemical Biology and Pharmaceutical Research
The compound 4-Allyl-1-fluoro-2-methoxybenzene (CAS: 1256479-13-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic allyl ether derivative, characterized by its unique fluorine and methoxy substituents, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and chemical biology. Recent studies have explored its synthesis, reactivity, and biological activities, shedding light on its utility as a versatile building block for more complex molecules.
One of the key areas of interest is the role of 4-Allyl-1-fluoro-2-methoxybenzene in the development of novel therapeutic agents. Researchers have investigated its potential as a precursor for bioactive molecules, leveraging its allyl group for further functionalization. The presence of the fluorine atom, known for its ability to modulate pharmacokinetic properties, has made this compound particularly attractive for medicinal chemistry applications. Recent publications have highlighted its use in the synthesis of fluorinated analogs of known drugs, aiming to improve their metabolic stability and binding affinity.
In addition to its pharmaceutical applications, 4-Allyl-1-fluoro-2-methoxybenzene has been studied for its chemical reactivity. A 2023 study published in the Journal of Organic Chemistry detailed its participation in palladium-catalyzed cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures. The study reported high yields and selectivity, underscoring the compound's potential as a valuable intermediate in synthetic chemistry. Furthermore, its stability under various reaction conditions has been noted, making it a reliable candidate for scalable synthesis.
Biological evaluations of 4-Allyl-1-fluoro-2-methoxybenzene and its derivatives have also been a focus of recent research. Preliminary in vitro studies have shown moderate activity against certain enzyme targets, including kinases and proteases, suggesting its potential as a scaffold for inhibitor development. Researchers are particularly interested in exploring its interactions with biological macromolecules, given its unique electronic properties conferred by the fluorine and methoxy groups. Computational modeling studies have provided insights into its binding modes, which could inform future drug design efforts.
Despite these promising findings, challenges remain in fully harnessing the potential of 4-Allyl-1-fluoro-2-methoxybenzene. Issues such as regioselectivity in further derivatization and the need for more comprehensive toxicity profiles are areas of active investigation. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a subject of interest in the coming years. As synthetic methodologies advance and biological screening becomes more sophisticated, the full scope of its utility in chemical biology and pharmaceutical research is likely to be realized.
1256479-13-6 (4-Allyl-1-fluoro-2-methoxybenzene) 関連製品
- 351003-48-0(3-Chloro-2-fluorobenzenesulfonyl chloride)
- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)
- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)
- 1216875-57-8(N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride)
- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)
- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)
- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)
